molecular formula C14H12N4OS2 B253813 N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide

N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide

Numéro de catalogue B253813
Poids moléculaire: 316.4 g/mol
Clé InChI: ISVRIVALTYJOQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mécanisme D'action

N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide exerts its effects through the inhibition of specific enzymes and proteins, leading to downstream effects on various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression and cell differentiation. It has also been shown to inhibit the activity of protein kinases, leading to changes in cell signaling pathways and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been shown to have effects on cell differentiation, apoptosis, and cell signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide is its potent inhibitory effects on various enzymes and proteins, making it a valuable tool for studying disease pathogenesis and potential therapeutic targets. However, one limitation is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Orientations Futures

There are several future directions for research on N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide, including:
1. Further studies on its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and infectious diseases.
2. Studies on its potential toxicity and off-target effects, and the development of more selective inhibitors.
3. Studies on its mechanism of action and downstream effects on various cellular processes.
4. Development of novel drug delivery systems for this compound to enhance its efficacy and reduce potential toxicity.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound to optimize dosing regimens and improve therapeutic outcomes.
In conclusion, this compound is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its potent inhibitory effects on various enzymes and proteins make it a valuable tool for studying disease pathogenesis and potential therapeutic targets. However, its potential toxicity and off-target effects need to be carefully evaluated in preclinical studies, and further research is needed to fully understand its mechanism of action and downstream effects on various cellular processes.

Méthodes De Synthèse

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide involves the reaction of 2-mercaptoacetamide with 2-bromo-1,3-benzothiazole, followed by the reaction of the resulting intermediate with 6-methyl-4-chloropyrimidine. The final product is obtained through purification and characterization by various analytical techniques.

Applications De Recherche Scientifique

N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and infectious diseases. It has been shown to have potent inhibitory effects on various enzymes and proteins, such as protein kinases and histone deacetylases, which play important roles in disease pathogenesis.

Propriétés

Formule moléculaire

C14H12N4OS2

Poids moléculaire

316.4 g/mol

Nom IUPAC

N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C14H12N4OS2/c1-9-6-13(16-8-15-9)20-7-12(19)18-14-17-10-4-2-3-5-11(10)21-14/h2-6,8H,7H2,1H3,(H,17,18,19)

Clé InChI

ISVRIVALTYJOQS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=N1)SCC(=O)NC2=NC3=CC=CC=C3S2

SMILES canonique

CC1=CC(=NC=N1)SCC(=O)NC2=NC3=CC=CC=C3S2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.